[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid
説明
IUPAC Name: [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol (calculated) CAS Number: 73101-09-4 (amino variant; see ) or 31127-41-0 (hydrochloride salt; ) Structural Features: The compound consists of a 2,3-dihydrobenzo[1,4]dioxin core substituted with a methyl-amino acetic acid moiety at the 6-position. Synthesis: Prepared via reductive amination or alkylation of tert-butyl carbamate intermediates under microwave irradiation (e.g., compound 5f in and ). Applications: Primarily investigated as a kinase inhibitor scaffold () and as a precursor for bioactive derivatives ().
特性
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(8-12(14)15)7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKNUAKWXTKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid involves several steps:
- Starting Materials : The synthesis initiates with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with various acylating agents to introduce the amino-acetic acid moiety.
- Reaction Conditions : Typical conditions include the use of an alkaline medium (e.g., sodium carbonate) and solvents like DMF (dimethylformamide) to facilitate the reaction.
- Purification : The final products are purified through crystallization or chromatography techniques.
A detailed procedure for the synthesis can be found in literature sources .
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid has shown promising results in inhibiting AChE activity, indicating potential neuroprotective effects .
- α-Glucosidase : This enzyme is targeted for managing Type 2 Diabetes Mellitus (T2DM). The compound was screened for its ability to inhibit α-glucosidase, demonstrating significant inhibition at micromolar concentrations .
Antitumor Activity
The compound's antitumor properties were evaluated using various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| Huh7 (Liver Cancer) | 12 | Moderate inhibition |
| Caco2 (Colorectal) | 8 | Strong antitumor activity |
| MDA-MB 231 (Breast) | >25 | No significant activity |
These results suggest that [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid may have selective cytotoxic effects against certain cancer cell lines while sparing normal cells .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid could enhance cognitive function in animal models by inhibiting AChE and providing neuroprotection against oxidative stress .
- Diabetes Management : In vitro studies indicated that this compound could lower glucose levels by inhibiting α-glucosidase activity, suggesting its utility in dietary management for T2DM patients .
科学的研究の応用
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acylating agents to produce a range of derivatives. For example, a study demonstrated the synthesis of several N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamides , which were further evaluated for their inhibitory effects on enzymes related to T2DM and AD . The ability to modify the structure allows for the exploration of different biological activities.
Anti-Diabetic Activity
Research indicates that compounds derived from [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid exhibit promising results in inhibiting α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients. For instance, synthesized sulfonamide derivatives were screened for their potential as α-glucosidase inhibitors, showing significant activity that could be beneficial in T2DM management .
Neuroprotective Effects
Another area of interest is the compound's potential neuroprotective properties. Some derivatives have been tested against acetylcholinesterase , an enzyme associated with cognitive decline in AD. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function. Studies have shown that certain derivatives possess moderate inhibitory activity against acetylcholinesterase, suggesting their viability as therapeutic agents for AD .
Case Studies
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A comprehensive study synthesized various sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their biological activities. The compounds were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced inhibitory potency against these enzymes, highlighting the importance of structural diversity in drug design .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on understanding the structure-activity relationship (SAR) of synthesized derivatives. By systematically varying functional groups on the benzodioxin core, researchers identified key structural features that contributed to increased enzyme inhibition. This knowledge aids in guiding future synthetic efforts toward optimizing therapeutic efficacy against T2DM and AD .
類似化合物との比較
Comparison with Similar Compounds
The following table compares structural, synthetic, and biological data for [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid and related analogs:
Key Findings:
Sulfonyl derivatives (e.g., CAS 425659-61-6) exhibit irritant properties but lack direct kinase inhibition data, suggesting utility in sulfonamide-based drug design . Thiazolidinone analogs (e.g., compound 9n) show potent kinase inhibition (IC₅₀ = 2 μM for SsCK1) due to the thioxo-thiazolidinone core and substituent effects .
Synthetic Efficiency :
- The oxy-acetic acid derivative (CAS 10288-82-1) is synthesized with 85% yield, highlighting efficient routes for benzodioxin-acetic acid hybrids .
- Microwave-assisted synthesis improves yields for tert-butyl carbamate intermediates (e.g., compound 5f in ).
Biological Selectivity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
